4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride
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Overview
Description
4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride: is an organic compound with the molecular formula C7H3ClF4O2S and a molecular weight of 262.61 g/mol . It is a fluorinated building block used in various chemical syntheses. The compound is known for its high reactivity due to the presence of both fluorine and sulfonyl chloride groups, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
It’s known that sulfonyl chlorides are generally used as intermediates in organic synthesis due to their reactivity towards amines and alcohols .
Mode of Action
4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride is an organic compound that can participate in various chemical reactions. It can be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it’s involved in and the compounds it interacts with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reactive substances . It should be stored under inert gas at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 4-fluoro-2-(trifluoromethyl)benzene. This can be achieved using chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or phenols.
Scientific Research Applications
Chemistry: 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is used as a building block in the synthesis of various fluorinated organic compounds. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology and Medicine: In medicinal chemistry, the compound is used to introduce sulfonyl fluoride groups into drug molecules, enhancing their biological activity and stability. It is also used in the synthesis of enzyme inhibitors and other bioactive molecules .
Industry: The compound is employed in the production of advanced materials, including polymers and coatings, where its fluorinated structure imparts unique properties such as chemical resistance and thermal stability .
Comparison with Similar Compounds
- 4-(trifluoromethyl)benzenesulfonyl chloride
- 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride
- 2-amino-4-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness: 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both fluorine and sulfonyl chloride groups, which impart high reactivity and versatility in chemical synthesis. The fluorine atoms enhance the compound’s stability and lipophilicity, making it valuable in the development of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-2-1-4(9)3-5(6)7(10,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMYEVQPXWKFQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372132 |
Source
|
Record name | 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176225-09-5 |
Source
|
Record name | 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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